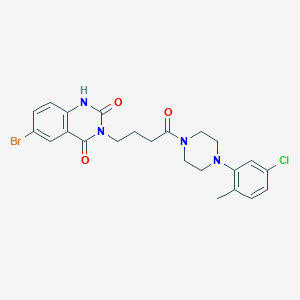
6-bromo-3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24BrClN4O3 and its molecular weight is 519.82. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Researchers have synthesized novel quinazolinone derivatives, including structures related to the compound of interest, to evaluate their cytotoxic activities against various cancer cell lines. One study revealed that these compounds exhibit significant cytotoxicity against MCF-7 and HeLa cell lines, indicating their potential as anticancer agents (Poorirani et al., 2018). This suggests that modifications to the quinazolinone scaffold, such as those found in the compound , could lead to the development of new therapeutic options for cancer treatment.
Antimicrobial Applications
The antimicrobial properties of quinazolinone derivatives have also been extensively studied. For instance, some newly synthesized substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities, highlighting the versatility of the quinazolinone core in fighting infectious diseases (Vidule, 2011). This research underscores the potential of derivatives of the compound for developing new antimicrobial agents.
Antiviral Applications
Derivatives of the compound have been synthesized and evaluated for their antiviral activities. A particular focus has been on compounds with modifications to the quinazolinone ring, showing potential antimicrobial activity against various pathogens, including strains resistant to conventional antibiotics (Babu et al., 2015). Such studies imply the compound's derivatives could be explored further for antiviral applications.
Synthesis and Chemical Properties
The chemical synthesis and properties of quinazolinone derivatives, including the target compound, have been subjects of study to understand their biological activities better. Research into the synthesis of novel quinazolinone compounds often focuses on their potential therapeutic applications, exploring various substitutions to enhance their activity and reduce toxicity (Patel et al., 2006). These studies contribute to a growing body of knowledge that supports the further investigation of such compounds in drug development.
特性
IUPAC Name |
6-bromo-3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrClN4O3/c1-15-4-6-17(25)14-20(15)27-9-11-28(12-10-27)21(30)3-2-8-29-22(31)18-13-16(24)5-7-19(18)26-23(29)32/h4-7,13-14H,2-3,8-12H2,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKXJRYYQWNOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


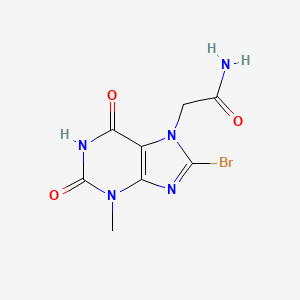
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2979181.png)
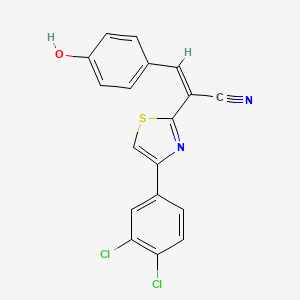
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979183.png)
![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)
![7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2979185.png)
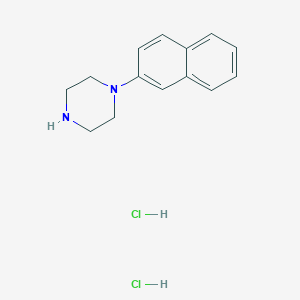
![1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene](/img/structure/B2979188.png)
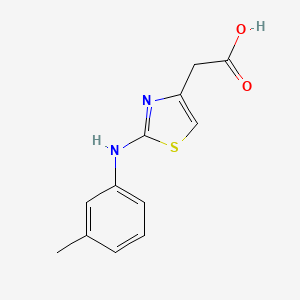

![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)
![N-(3-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979199.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2979200.png)